5-Chloro-6-methylpyridine-2,3-diamine
Overview
Description
5-Chloro-6-methylpyridine-2,3-diamine: is a chemical compound with the molecular formula C6H8ClN3 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and two amino groups at the 2nd and 3rd positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylpyridine-2,3-diamine typically involves the chlorination of 6-methylpyridine followed by amination. One common method includes the reaction of 6-methylpyridine with chlorine gas to introduce the chlorine atom at the 5th position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Chemistry: 5-Chloro-6-methylpyridine-2,3-diamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used in the synthesis of biologically active molecules that target specific enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
- 2-Amino-5-chloro-6-methylpyridine
- 2-Chloro-6-methylpyridine-4-carbonyl chloride
- 5-Chloro-6-methyl-2-pyridinamine
Comparison: 5-Chloro-6-methylpyridine-2,3-diamine is unique due to the presence of two amino groups at the 2nd and 3rd positions, which significantly influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in diverse chemical reactions and its potential for creating a wide range of derivatives with varied biological activities .
Properties
IUPAC Name |
5-chloro-6-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(7)2-5(8)6(9)10-3/h2H,8H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRRGVQDAYKLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647929 | |
Record name | 5-Chloro-6-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168123-97-5 | |
Record name | 5-Chloro-6-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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